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molecular formula C12H21NO4S B8438624 4-(Cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic acid

4-(Cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic acid

Cat. No. B8438624
M. Wt: 275.37 g/mol
InChI Key: OMDUQSFTKFFMRG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

tert-Butyl 4-(cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylate (0.080 g, 0.241 mmol, prepared using K from Preparation #21 and cyclopropylsulfonyl chloride) in TFA (4 mL, 51.9 mmol) was stirred at about 25° C. for about 1 h. The organic solvent was removed under reduced pressure to yield crude 4-(cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylic acid (0.066 g, 100%): LC/MS (Table 1, Method b) Rt=1.81 min; MS m/z: 276 (M+H)+.
Name
tert-Butyl 4-(cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylate
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([NH:7][CH2:8][CH:9]2[CH2:13][CH:12]([C:14]([O:16]C(C)(C)C)=[O:15])[CH:11]([CH2:21][CH3:22])[CH2:10]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>>[CH:1]1([S:4]([NH:7][CH2:8][CH:9]2[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[CH:11]([CH2:21][CH3:22])[CH2:10]2)(=[O:6])=[O:5])[CH2:2][CH2:3]1

Inputs

Step One
Name
tert-Butyl 4-(cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylate
Quantity
0.08 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)NCC1CC(C(C1)C(=O)OC(C)(C)C)CC
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)NCC1CC(C(C1)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.066 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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